Guanylyl(2' 5')adenosine ammonium salt is a nucleotide derivative characterized by a unique 2',5'-phosphodiester bond linking guanosine and adenosine. This compound is significant in biochemical research due to its role in cellular signaling and regulation of various biological processes. The compound has the CAS number 103192-47-8 and a molecular formula of CHNOP.
Guanylyl(2' 5')adenosine ammonium salt can be synthesized through various chemical methods, primarily involving the coupling of guanosine and adenosine. It is available for purchase from chemical suppliers and research institutions, indicating its relevance in scientific studies and applications.
This compound falls under the category of nucleotides, specifically modified nucleotides. It is classified as a purine nucleotide due to the presence of guanine and adenine bases. Its unique structure allows it to participate in specific biochemical pathways, distinguishing it from standard nucleotides like adenosine triphosphate.
The molecular structure of Guanylyl(2' 5')adenosine ammonium salt features:
Guanylyl(2' 5')adenosine ammonium salt participates in various chemical reactions:
The mechanism of action for Guanylyl(2' 5')adenosine ammonium salt primarily involves its role as a signaling molecule within cells:
Relevant data includes:
Guanylyl(2' 5')adenosine ammonium salt has several scientific applications:
The compound's unique structure makes it valuable for probing cellular mechanisms and developing therapeutic strategies targeting nucleotide-related processes .
Solid-phase synthesis techniques have been adapted for synthesizing 2'-5'-linked dinucleotides like guanylyl(2'→5')adenosine ammonium salt, with significant modifications to accommodate nucleotide chemistry. Unlike conventional 3'-5' linkages, the unnatural phosphodiester bond in this compound necessitates specialized protecting group strategies. The guanosine residue typically requires protection of the exocyclic amine group (2-amino function) and 5'-hydroxyl, while the adenosine moiety demands protection of the N6-amino group and 2'-hydroxyl. These modifications prevent undesired side reactions during phosphodiester bond formation [1] [9].
The synthesis employs activated phosphoramidite derivatives at the 5' position of guanosine, which are coupled to the 2' position of adenosine anchored to solid supports like controlled-pore glass (CPG). Coupling efficiencies for 2'-5' bonds typically range from 94-97% per step, slightly lower than standard 3'-5' couplings due to steric constraints. After chain assembly, simultaneous deprotection and cleavage from the resin is achieved using concentrated ammonium hydroxide, which serves the dual purpose of generating the final ammonium salt form. This method yields the target compound with ≥95% purity after reverse-phase HPLC purification, as verified by analytical chromatography and mass spectrometry [5] [9].
Table 1: Protecting Group Strategy for Solid-Phase Synthesis of Guanylyl(2'→5')adenosine
Nucleotide Unit | Functional Group | Protecting Group | Deprotection Condition |
---|---|---|---|
Guanosine (5'-end) | 2'-NH₂ | Dimethylformamidine | 80% acetic acid, 30 min |
5'-OH | 4,4'-Dimethoxytrityl (DMT) | 3% dichloroacetic acid in DCM | |
Adenosine (2'-end) | N6-NH₂ | Benzoyl | Concentrated ammonium hydroxide |
2'-OH | tert-Butyldimethylsilyl | Tetrabutylammonium fluoride | |
3'-OH | None (anchoring point) | Cleavage with NH₄OH |
Although guanylyl cyclases (GCs) naturally catalyze the formation of 3'-5' cyclic GMP from GTP, their catalytic domains provide insights relevant to 2'-5' phosphodiester bond formation. These enzymes employ a conserved catalytic core architecture featuring two homologous domains (C1 and C2 in mammals) that dimerize to form the active site. The reaction mechanism involves nucleophilic attack by the 3'-hydroxyl on the α-phosphate of GTP, with divalent metal ions (typically Mg²⁺ or Mn²⁺) serving as essential cofactors that stabilize the transition state [8].
Key residues in the catalytic pocket include a conserved lysine-aspartate pair that positions the substrate, and a cysteine-glutamate-arginine triad that confers specificity for guanine nucleotides. Mutational analyses reveal that substituting Glu432 in type I adenylyl cyclase (analogous to GC catalytic residues) reduces catalytic efficiency by 10-fold and alters metal ion dependence. This suggests that similar residues in guanylyl cyclases could potentially be engineered to catalyze non-natural 2'-5' linkages if substrate orientation is modified. Though no natural guanylyl cyclase synthesizes 2'-5' linkages, the enzymatic principles of phosphotransfer remain fundamentally relevant to designing biomimetic synthesis strategies for compounds like guanylyl(2'→5')adenosine [8] [5].
The formation of the 2'-5' phosphodiester bond presents distinct challenges compared to natural 3'-5' linkages due to conformational constraints. X-ray crystallography of analogous compounds reveals that the 5'-terminal nucleoside (guanosine) adopts a syn conformation (χ₁ = 55°) while the 2'-terminal adenosine maintains the anti conformation (χ₂ = -161°). This arrangement facilitates intramolecular hydrogen bonding between the N3 of guanine and the O5' oxygen of adenosine, stabilizing the 2'-5' linkage but creating steric hindrance during synthesis [5].
Optimization focuses on three key parameters:
Enzymatic approaches utilize RNase U2, which under controlled conditions catalyzes 2'-5' bond formation. Optimization involves low-temperature incubation (4°C), high substrate concentrations (≥10mM), and ammonium sulfate buffers (1.5M) to favor 2'-5' over 3'-5' linkages. The ammonium ions stabilize the transition state, increasing 2'-5' linkage formation to ∼35% yield compared to <5% in standard buffers. Post-synthesis purification leverages the compound's hydrophobicity differences from 3'-5' isomers using reverse-phase HPLC with triethylammonium acetate buffers [5] [9].
Table 2: Comparison of Chemical vs. Enzymatic Synthesis Approaches
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Phosphodiester Formation | Aryl phosphorochloridite activation | RNase U2 catalysis |
Reaction Time | 45 min - 2 hours | 12-24 hours |
Yield (2'-5' Linkage) | 60-75% | 30-40% |
Byproducts | 3'-5' isomer (<5%), hydrolyzed products | 3'-5' isomer (∼50%) |
Purification Method | Reverse-phase HPLC | Anion-exchange chromatography |
Scale-up Feasibility | Kilogram-scale possible | Limited to milligram scale |
The ammonium counterion (NH₄⁺) in guanylyl(2'→5')adenosine ammonium salt plays multiple critical roles in synthesis and stabilization. During the final deprotection/cleavage step in solid-phase synthesis, ammonium hydroxide serves as a nucleophile that cleaves the dinucleotide from the solid support while simultaneously generating the ammonium salt. The NH₄⁺ ions form ion-dipole interactions with the negatively charged phosphate oxygen atoms, reducing charge repulsion and stabilizing the high-energy pentacoordinate transition state during phosphodiester bond formation. This stabilization is quantified by a 15-20% increase in coupling efficiency when ammonium ions are present compared to sodium or potassium counterions [5] [9] [10].
The ammonium salt form dramatically enhances aqueous solubility (>50mg/mL) compared to the free acid form (<5mg/mL), facilitating biological applications. This solubility arises from the ability of NH₄⁺ to form hydrogen bonds with water molecules while maintaining association with the phosphate group. Thermal stability studies show the ammonium salt remains intact at temperatures up to 80°C, while alternative salts (e.g., sodium form) decompose above 60°C. This stability is attributed to the optimal ionic radius of ammonium (1.43Å) allowing stronger electrostatic interactions with the phosphate group without lattice strain [9] [10].
Storage stability is equally enhanced; the ammonium salt maintains >95% purity after 12 months at -20°C, whereas other salts show degradation to 3',5'-cyclic GMP derivatives at rates of 5-10% annually. This preservation of labile 2'-5' linkages is critical because these bonds exhibit higher hydrolysis rates (approximately 3-fold) compared to natural 3'-5' bonds under physiological conditions. The ammonium counterion's role extends beyond mere charge balance to active stabilization of this chemically sensitive dinucleotide analog [9] [10].
Table 3: Physicochemical Properties of Guanylyl(2'→5')adenosine and Analogues
Property | Guanylyl(2'→5')adenosine Ammonium Salt | Uridylyl(2'→5')adenosine Ammonium Salt | Guanylyl(3'→5')adenosine |
---|---|---|---|
Molecular Formula | C₂₀H₂₈N₁₁O₁₁P | C₁₉H₂₇N₈O₁₂P | C₂₀H₂₅N₁₀O₁₁P |
Molecular Weight (g/mol) | 629.48 | 590.40 | 611.44 |
Phosphate Linkage | 2'-5' | 2'-5' | 3'-5' |
Boiling Point (°C) | 1165.6 | Not reported | 1182.0 |
Aqueous Solubility (mg/mL) | >50 | ∼40 | >100 |
Storage Temperature | -20°C | -20°C | Ambient |
Vapor Pressure (25°C) | 0 mmHg | Not reported | <0.1 mmHg |
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